molecular formula C8H11BO3 B13406890 (3-Ethyl-2-hydroxyphenyl)boronic acid

(3-Ethyl-2-hydroxyphenyl)boronic acid

Cat. No.: B13406890
M. Wt: 165.98 g/mol
InChI Key: XBRUEIJCIGVSKC-UHFFFAOYSA-N
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Description

(3-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound that has garnered attention due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Ethyl-2-hydroxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .

Industrial Production Methods: Industrial production of boronic acids often employs large-scale hydroboration reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid .

Chemical Reactions Analysis

Types of Reactions: (3-Ethyl-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Ethyl-2-hydroxyphenyl)boronic acid is widely used in scientific research due to its ability to form stable carbon-boron bonds, which are crucial in various applications:

Mechanism of Action

The mechanism of action of (3-Ethyl-2-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (3-Ethyl-2-hydroxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group at the 3-position and the hydroxyl group at the 2-position influences its electronic properties and steric effects, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

(3-ethyl-2-hydroxyphenyl)boronic acid

InChI

InChI=1S/C8H11BO3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10-12H,2H2,1H3

InChI Key

XBRUEIJCIGVSKC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)CC)O)(O)O

Origin of Product

United States

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